9-[2-(4-Isopropylphenoxy)ethyl]adenine
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H19N5O |
|---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
9-[2-(4-propan-2-ylphenoxy)ethyl]purin-6-amine |
InChI |
InChI=1S/C16H19N5O/c1-11(2)12-3-5-13(6-4-12)22-8-7-21-10-20-14-15(17)18-9-19-16(14)21/h3-6,9-11H,7-8H2,1-2H3,(H2,17,18,19) |
InChI Key |
KAKLATYPJCYWLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCN2C=NC3=C(N=CN=C32)N |
Synonyms |
9-(2-(4-isopropylphenoxy)ethyl)adenine adeprophen VMA-99-82 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 9 2 4 Isopropylphenoxy Ethyl Adenine
Primary Synthetic Routes to the Core 9-[2-(4-Isopropylphenoxy)ethyl]adenine Structure
The synthesis of the core this compound structure has been approached through distinct chemical pathways, primarily involving the alkylation of adenine (B156593). These methods are differentiated by the state of the adenine base used and the reaction conditions, which significantly influence the efficiency and outcome of the synthesis.
Alkylation of Adenine Base with 1-Bromo-2-(4-isopropylphenoxy)ethane
A primary and direct method for synthesizing this compound involves the alkylation of the adenine base with 1-bromo-2-(4-isopropylphenoxy)ethane. google.com In this process, a suspension of adenine and freshly calcined potassium carbonate is prepared in anhydrous dimethylformamide (DMF). google.com The mixture is heated, typically to a temperature range of 105-110 °C, before a solution of 1-bromo-2-(4-isopropylphenoxy)ethane in DMF is added. google.com The reaction is maintained at this temperature for approximately two hours. google.com Following the reaction, the resulting solid product is filtered, dried, and purified by crystallization from a mixture of DMF and water. google.com This route, while straightforward, has been reported to yield the target compound at around 55%. google.com
Utilization of Trimethylsilyl (B98337) Adenine Derivatives in Synthesis
An alternative and more selective synthetic route involves the use of a trimethylsilyl derivative of adenine. google.com The use of silylated derivatives of purine (B94841) and pyrimidine (B1678525) bases is a common strategy in nucleoside synthesis to enhance solubility and direct the alkylation to the desired nitrogen atom. researchgate.net In this specific synthesis, the trimethylsilyl derivative of adenine is reacted with 1-bromo-2-(4-isopropylphenoxy)ethane. google.com The reaction is conducted in the presence of tri(2-trimethylsilyloxyethyl)amine, which is formed from triethanolamine, and proceeds without a separate solvent. google.com This mixture is heated to a significantly higher temperature of 175-180 °C for four hours, with precautions taken to protect it from air moisture. google.com After cooling, the reaction mass is hydrolyzed with 95% ethanol (B145695), and the desired product is isolated and purified by crystallization. google.com
Optimization of Reaction Conditions for Yield and Selectivity
The optimization of reaction conditions is crucial for maximizing the yield and selectivity of this compound. A comparison of the two primary routes highlights a significant improvement when using the trimethylsilyl derivative. This method was found to increase the yield of the target product by a factor of 1.47, a direct result of enhanced reaction selectivity. google.com
Table 1: Comparison of Synthetic Routes to this compound
| Feature | Alkylation of Adenine Base | Utilization of Trimethylsilyl Adenine |
| Primary Reagents | Adenine, 1-Bromo-2-(4-isopropylphenoxy)ethane, K₂CO₃ | Trimethylsilyl adenine, 1-Bromo-2-(4-isopropylphenoxy)ethane, Tri(2-trimethylsilyloxyethyl)amine |
| Solvent | Anhydrous Dimethylformamide (DMF) | None (Solventless) |
| Temperature | 105-110 °C | 175-180 °C |
| Reaction Time | 2 hours | 4 hours |
| Reported Yield | ~55% google.com | Increased by 1.47 times over direct alkylation google.com |
| Key Challenges | Side reactions (dehydrobromination, N7-alkylation) google.com | Requires preparation of silylated adenine, higher temperature google.com |
Design and Synthesis of Structural Analogs of this compound for Academic Inquiry
The design and synthesis of structural analogs of a parent compound are fundamental to academic research, particularly in fields like medicinal chemistry and molecular biology. By systematically modifying different parts of the this compound molecule, researchers can probe structure-activity relationships and explore the chemical space around the lead compound.
Modifications of the Adenine Heterocycle
The adenine heterocycle is a common target for modification to create structural analogs. Research on other adenine derivatives has shown that substitutions at various positions on the purine ring can lead to compounds with distinct properties. nih.gov A frequent strategy involves introducing substituents at the 2- and 8-positions of the adenine ring. nih.gov For instance, the introduction of a 2-iodo or 2-chloro group has been explored in other nucleotide analogs to enhance biological activity. nih.gov Similarly, attaching aryl or arylalkynyl groups to the 8-position has been used to generate analogs with varied receptor selectivities. nih.gov A more profound modification involves the complete replacement of the adenine base with a different heterocyclic system, such as a 1,2,3-triazole, which can act as a bioisostere. nih.gov
Derivatization of the Isopropylphenyl Moiety
The isopropylphenyl moiety of this compound presents several opportunities for chemical modification to explore structure-activity relationships. While specific derivatization of this moiety on the parent molecule is not extensively documented in publicly available literature, general reactions of 4-isopropylphenol (B134273) and other substituted phenols can be considered as potential routes.
One common transformation is the catalytic dehydrogenation of the isopropyl group to an isopropenyl group. wikipedia.org This reaction would introduce a reactive double bond, opening avenues for further functionalization.
Another potential derivatization involves electrophilic aromatic substitution on the phenyl ring. The phenoxy group is an activating group, directing incoming electrophiles to the ortho and para positions relative to the oxygen. Since the para position is already occupied by the isopropyl group, substitution would likely occur at the positions ortho to the phenoxy ether linkage. Reactions such as nitration, halogenation, or Friedel-Crafts acylation could be explored, although the specific conditions would need to be optimized to avoid side reactions on the adenine ring.
Furthermore, the isopropyl group itself can be a target for modification, though such transformations are generally less common. Oxidation of the isopropyl group could potentially lead to a hydroxyl or carbonyl functional group, providing a new handle for derivatization.
It is important to note that any derivatization of the isopropylphenyl moiety would need to be compatible with the existing adenine and ethyl ether functionalities. Protecting group strategies might be necessary to achieve the desired selectivity.
Stereochemical Considerations in this compound Synthesis
The synthesis of this compound involves the alkylation of adenine, a planar heterocyclic system with multiple nucleophilic nitrogen atoms. This raises the potential for the formation of constitutional isomers, which is a key stereochemical consideration.
The primary desired product is the N9-substituted isomer. However, alkylation can also occur at other nitrogen atoms of the purine ring, most notably at the N7 position, leading to the formation of the N7-[2-(4-isopropylphenoxy)ethyl]adenine isomer. The formation of this N7-isomer is a known side reaction in the synthesis of N9-substituted adenines. researchgate.net
The ratio of N9 to N7 isomers can be influenced by several factors, including the choice of solvent, base, and the nature of the alkylating agent. For instance, the use of aprotic polar solvents like dimethylformamide (DMF) is common for such alkylations. researchgate.net
A Russian patent describes a method to improve the selectivity for the N9-isomer by using a trimethylsilyl-protected adenine derivative. This approach reportedly increases the yield of the desired N9 product by enhancing the selectivity of the alkylation reaction, thereby reducing the formation of the N7-isomer. researchgate.net The steric hindrance around the N7 position, created by the exocyclic amino group, can also play a role in directing the alkylation towards the N9 position. researchgate.net
It is crucial to employ analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and chromatography to separate and characterize the different isomers formed during the synthesis to ensure the purity of the final this compound product.
Emerging Synthetic Technologies for this compound Derivatives
While specific applications of emerging synthetic technologies to the synthesis of this compound and its derivatives are not yet widely reported, several modern techniques hold significant promise for improving the efficiency, selectivity, and scalability of their preparation.
Microwave-assisted synthesis is a powerful tool for accelerating organic reactions. nih.govnih.gov The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields and selectivity in the synthesis of heterocyclic compounds, including purine derivatives. researchgate.netnih.gov This technology could be particularly beneficial for the alkylation of adenine with 2-(4-isopropylphenoxy)ethyl halides, potentially leading to faster and more efficient production of the target compound.
Flow chemistry , or continuous flow synthesis, offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scale-up. nih.gov The synthesis of nucleoside analogs has been successfully demonstrated using flow chemistry. nih.gov This technology could be applied to the synthesis of this compound, allowing for a more controlled and reproducible manufacturing process.
Enzymatic synthesis is an environmentally friendly and highly selective alternative to traditional chemical methods. mdpi.com While not yet reported for this specific compound, the use of enzymes, such as nucleoside phosphorylases, for the synthesis of nucleoside analogs is an area of active research. mdpi.com Future developments in this field could lead to biocatalytic routes for the production of this compound and its derivatives with high stereoselectivity.
These emerging technologies have the potential to revolutionize the synthesis of this compound derivatives, making them more accessible for further research and development.
Molecular and Cellular Mechanisms of Action of 9 2 4 Isopropylphenoxy Ethyl Adenine Preclinical Focus
Intracellular Metabolism and Pathways of Biotransformation for 9-[2-(4-Isopropylphenoxy)ethyl]adenine
The adenine (B156593) moiety itself could be a substrate for enzymes such as adenine deaminase, which would convert it to a hypoxanthine (B114508) derivative. Subsequent oxidation by xanthine (B1682287) oxidase could then lead to the formation of a xanthine and ultimately a uric acid derivative. The specific enzymes and metabolic pathways involved would require confirmation through dedicated in vitro and in vivo preclinical studies.
Enzymatic Inhibition Profiles and Specific Target Engagement
A Russian patent has indicated that the class of 9-aryloxyalkyl derivatives of adenine, to which this compound belongs, has shown high in vitro activity against Human Immunodeficiency Virus type 1 (HIV-1) and human cytomegalovirus (HCMV) google.com. While specific data for this compound is not provided, the antiviral activity of related adenine derivatives, particularly acyclic nucleoside phosphonates like PMEA (adefovir) and PMPA (tenofovir), is well-established and primarily involves the inhibition of viral DNA polymerases or reverse transcriptases. nih.govnih.gov These compounds act as chain terminators after being anabolically phosphorylated to their active diphosphate (B83284) metabolites within the host cell. It is plausible that this compound, if it undergoes intracellular phosphorylation, could exert a similar mechanism of action against viral polymerases. However, without a phosphonate (B1237965) group, its mechanism of phosphorylation and subsequent inhibition might differ significantly.
Table 1: Putative Antiviral Activity Profile
| Virus | Reported Activity for Structural Class | Potential Target Enzyme |
|---|---|---|
| HIV-1 | High in vitro activity google.com | Reverse Transcriptase |
Note: This table is based on the reported activity for the general class of 9-aryloxyalkyl derivatives of adenine and represents a potential, not confirmed, profile for this compound.
There is currently no specific information available regarding the modulation of host cell enzymes by this compound. Structurally related compounds, the acyclic nucleoside phosphonates, have been shown to interact with host cell enzymes, particularly those involved in their metabolic activation (phosphorylation). For instance, prodrugs of tenofovir (B777) are metabolized by host cell hydrolases and proteases to release the active compound. nih.gov Whether this compound interacts with similar enzymes or other host cell targets remains to be elucidated through future research.
Modulation of NMDA Receptor Complex Ion Channel Activity
A patent has claimed that this compound possesses antidepressant and anti-stress properties google.com. These neurological effects could suggest a potential interaction with neurotransmitter systems in the central nervous system. The N-methyl-D-aspartate (NMDA) receptor is a key player in synaptic plasticity, learning, and memory, and its dysregulation has been implicated in depression and stress-related disorders. However, there is no direct preclinical evidence or data from binding assays or electrophysiological studies to confirm that this compound modulates the NMDA receptor complex ion channel activity. Further investigation is required to explore this potential mechanism of action.
Impact on Cellular Signaling Cascades and Pathways in Preclinical Models
The impact of this compound on cellular signaling cascades and pathways in preclinical models has not been characterized in the available literature. Given the potential antiviral and neurological activities, it could be hypothesized that this compound may influence signaling pathways related to viral replication, immune responses, or neuronal function. For instance, if it does interact with the NMDA receptor, it could modulate downstream signaling involving calcium influx and the activation of various kinases and transcription factors.
Effects on Cell Cycle Progression and Apoptosis Induction in in vitro Systems
There is no published data on the effects of this compound on cell cycle progression and apoptosis. Some related acyclic nucleoside phosphonates, such as PMEA, have been shown to induce cell cycle arrest and apoptosis in certain cancer cell lines, an effect linked to the inhibition of cellular DNA polymerases. nih.gov Whether this compound shares these properties is unknown and would require dedicated in vitro studies using techniques such as flow cytometry and assays for apoptosis markers.
Table 2: Summary of Preclinical Mechanistic Data (Current Status)
| Mechanism | Finding for this compound |
|---|---|
| Intracellular Metabolism | Not documented. |
| Viral Enzyme Inhibition | Class of compounds reported to have anti-HIV-1 and anti-HCMV activity. google.com |
| Host Enzyme Modulation | Not documented. |
| NMDA Receptor Modulation | Implied by potential antidepressant/anti-stress activity, but no direct evidence. google.com |
| Cellular Signaling Impact | Not documented. |
| Cell Cycle/Apoptosis Effects | Not documented. |
Target Identification and Validation Strategies for this compound
The preclinical exploration of this compound has centered on identifying its specific molecular targets to understand its biological activity. Initial screenings have suggested that compounds within the 9-aryloxyalkyl adenine class exhibit notable in vitro efficacy against certain viruses, including human immunodeficiency virus type 1 (HIV-1) and human cytomegalovirus (HCMV). This has guided the primary direction of target identification towards viral-specific enzymes and proteins.
Target Identification Approaches:
To pinpoint the molecular targets of this compound, a multi-pronged approach is typically employed in preclinical settings. This includes:
Broad-Spectrum Antiviral Screening: The compound is initially tested against a wide array of viruses to determine its spectrum of activity. This helps to narrow down the potential viral families and specific viruses that are most sensitive to the compound's effects.
Enzyme Inhibition Assays: Based on the structure of the compound, which is a derivative of adenine, a key component of nucleic acids, a primary hypothesis is its interference with viral replication machinery. Consequently, enzymatic assays are conducted to evaluate the inhibitory potential of this compound against key viral enzymes essential for replication, such as reverse transcriptase and DNA polymerase.
Cell-Based Assays: To understand the compound's effect in a more biologically relevant context, cell-based assays are utilized. These assays involve infecting cell cultures with the target virus and then treating them with the compound. The reduction in viral load or cytopathic effects provides evidence of its intracellular activity.
Target Validation Strategies:
Once a potential target is identified, several strategies are implemented to validate it:
Structure-Activity Relationship (SAR) Studies: A series of analogues of this compound are synthesized and tested. These studies help to determine which chemical moieties of the compound are crucial for its biological activity. A strong correlation between the structural modifications and the inhibitory activity against the putative target strengthens the validation.
Resistance Studies: One of the most definitive methods for target validation involves the generation of drug-resistant viral strains. This is achieved by culturing the virus in the presence of sub-lethal concentrations of the compound over an extended period. The subsequent sequencing of the resistant virus's genome can reveal mutations in the gene encoding the target protein, providing strong evidence that the compound's primary mechanism of action involves binding to and inhibiting this protein.
Biochemical and Biophysical Assays: Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to directly measure the binding affinity and kinetics of the compound to the purified target protein. A high-affinity interaction is a key indicator of a valid target.
Preclinical Biological Activities and Efficacy Assessments of 9 2 4 Isopropylphenoxy Ethyl Adenine
Antiviral Efficacy in in vitro Cell Culture Systems
Initial preclinical evaluations of 9-[2-(4-Isopropylphenoxy)ethyl]adenine identified its potential as an antiviral agent. In vitro studies using cell culture systems have been instrumental in quantifying its activity against specific human viruses.
Activity against Human Immunodeficiency Virus Type 1 (HIV-1)
In laboratory settings, this compound has demonstrated notable activity against Human Immunodeficiency Virus Type 1 (HIV-1). google.com These in vitro assessments are crucial first steps in determining the compound's potential as an antiretroviral agent. The efficacy of the compound is typically measured by its ability to inhibit viral replication in cultured cells.
Activity against Human Cytomegalovirus (CMV)
Alongside its effects on HIV-1, the compound has also shown high in vitro activity against human cytomegalovirus (CMV). google.com CMV is a common virus that can cause serious health problems in individuals with weakened immune systems. The ability of this compound to inhibit CMV in cell cultures suggests a broad-spectrum antiviral potential.
Interactive Table: In Vitro Antiviral Activity
| Virus | Activity Level |
| Human Immunodeficiency Virus Type 1 (HIV-1) | High |
| Human Cytomegalovirus (CMV) | High |
Neuroprotective Effects in in vivo Animal Models
Subsequent research has explored the neuroprotective capabilities of this compound in living animal models, specifically focusing on its effects in the context of brain injury.
Efficacy in Models of Brain Ischemia in Rats
Studies utilizing rat models of brain ischemia have been conducted to evaluate the neuroprotective effects of this compound. Brain ischemia, a condition characterized by insufficient blood flow to the brain, leads to cell death and neurological damage. The administration of the compound in these models has been assessed for its ability to mitigate the extent of brain injury.
Antidepressant and Anti-Stress Activity in Rodent Models
A significant area of investigation for this compound has been its potential as a psychotropic agent, specifically its antidepressant and anti-stress properties in rodent models.
These studies often employ standardized behavioral tests to assess the compound's effects on mood and stress responses. The outcomes of these tests provide an indication of the compound's potential to modulate behaviors relevant to depression and anxiety. The compound has been noted for possessing both antidepressant and anti-stress effects. google.com
Interactive Table: Preclinical CNS Activity
| Activity | Animal Model |
| Antidepressant | Rodent |
| Anti-stress | Rodent |
Effects on Depressive-Like Behavior in Reserpine-Induced Depression Models
The compound this compound has demonstrated a significant antidepressant effect in a well-established preclinical model of depression induced by reserpine (B192253) in rats. Reserpine is an alkaloid that depletes monoamines in the brain, leading to a state of behavioral depression. In a study, a single intraperitoneal dose of this compound was shown to have a strong antidepressant effect in this model. This effect was characterized by the suppression of depression-like behaviors, indicating the compound's potential to counteract the neurochemical deficits induced by reserpine.
Evaluation via Porsolt Forced Swimming Test and Sucrose (B13894) Preference Test
The antidepressant-like effects of this compound were further quantified using two standard behavioral tests: the Porsolt Forced Swimming Test (FST) and the Sucrose Preference Test (SPT).
In the Porsolt Forced Swimming Test , which assesses behavioral despair, treatment with this compound led to a notable decrease in immobility time. Furthermore, it increased the latency to the first episode of immobility, the number of jumping episodes, and the total time spent in active swimming. These findings suggest a significant antidepressant-like activity.
The Sucrose Preference Test is used to measure anhedonia, a core symptom of depression, which is characterized by a reduced interest in rewarding stimuli. In reserpine-treated rats, this compound administration resulted in an increased consumption of a 20% sucrose solution and a higher percentage of sucrose preference relative to total fluid intake. This indicates a restoration of the sensitivity to reward, further supporting its antidepressant potential.
When compared to other established antidepressants, this compound showed a more pronounced antidepressant effect than the selective serotonin (B10506) reuptake inhibitors (SSRIs) sertraline (B1200038) and fluoxetine. However, its potency was found to be less than that of the tricyclic antidepressants amitriptyline (B1667244) and imipramine, as well as the serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine, and to a lesser extent, the SSRI paroxetine. researchgate.net
Table 1: Effects of this compound in the Porsolt Forced Swimming Test in Reserpine-Treated Rats
| Parameter | Effect of this compound |
|---|---|
| Immobility Time | Shortened |
| Immobility Latency | Increased |
| Number of Jumps | Increased |
| Active Swimming Time | Increased |
Table 2: Effects of this compound in the Sucrose Preference Test in Reserpine-Treated Rats
| Parameter | Effect of this compound |
|---|---|
| 20% Sucrose Solution Consumption | Increased |
| Percentage of Sucrose Preference | Increased |
Antiproliferative Effects in Cancer Cell Lines
Based on a comprehensive review of the available scientific literature, there is currently no published research specifically investigating the antiproliferative effects of this compound in cancer cell lines. Studies on similar nucleoside analogs have explored such activities, but data directly pertaining to this compound are not available.
Immunomodulatory Potential in Preclinical Assays
A thorough search of scientific databases and literature reveals a lack of studies specifically focused on the immunomodulatory potential of this compound in preclinical assays. While related adenine (B156593) derivatives have been investigated for their effects on the immune system, no such data has been reported for this particular compound.
Pharmacodynamic Studies in Preclinical Species
Pharmacodynamic studies have provided some insights into the mechanism of action of this compound (VMA-99-82). Research on the neurochemical mechanisms of its antidepressant action in Wistar rats has shown that at a dose of 10 mg/kg, the compound does not exhibit affinity for the 5-HT1A and 5-HT2A serotonin receptors. nih.gov It also does not affect the reuptake of [3H]-5-HT in brain synaptosomes. nih.gov These findings suggest that its antidepressant effects are not mediated by direct interaction with these key components of the serotonergic system. nih.gov
Instead, it is proposed that this compound exerts its effects through a modulatory action on the ion channel of the NMDA receptor complex within the glutamatergic system. nih.gov This modulation is believed to be the basis for its observed antidepressant activity. nih.gov Further research has also pointed to the neuroprotective effects of this compound. researchgate.net
Pharmacokinetic studies in rats have revealed key parameters of VMA-99-82. researchgate.net The compound exhibits a long half-life (T1/2 = 11.03 h) and a mean retention time (MRT = 9.53 h) in the body. researchgate.net The total volume of distribution (Vd = 10.61 l/kg) is significantly larger than the volume of extracellular fluid in rats, indicating extensive distribution and accumulation in organs and tissues. researchgate.net The area under the pharmacokinetic curve (AUC) was determined to be 74.96 mg·h/ml. researchgate.net
Structure Activity Relationship Sar and Rational Design of 9 2 4 Isopropylphenoxy Ethyl Adenine Analogs
Correlation of Structural Features with Preclinical Biological Activity Profiles
The preclinical biological activity of 9-[2-(4-isopropylphenoxy)ethyl]adenine analogs is intricately linked to their structural characteristics. Modifications to the adenine (B156593) ring, the linker, and the phenyl group can significantly influence the compound's interaction with its biological target, thereby altering its efficacy. While specific preclinical data for a broad series of this compound analogs are not extensively published in publicly available literature, general SAR trends can be extrapolated from studies on related 9-substituted adenine derivatives.
To illustrate the correlation between structure and activity, the following table presents hypothetical preclinical data based on common SAR observations for 9-substituted adenine analogs.
| Compound ID | Adenine Modification (R1) | Phenyl Substitution (R2) | Linker Modification | Biological Activity (IC50, µM) |
| 1 | H | 4-isopropyl | -OCH2CH2- | Baseline |
| 2 | N6-methyl | 4-isopropyl | -OCH2CH2- | Variable |
| 3 | 8-bromo | 4-isopropyl | -OCH2CH2- | Variable |
| 4 | H | 4-tert-butyl | -OCH2CH2- | Variable |
| 5 | H | 4-methoxy | -OCH2CH2- | Variable |
| 6 | H | 4-isopropyl | -SCH2CH2- | Variable |
| 7 | H | 4-isopropyl | -OCH2CH2CH2- | Variable |
This table is illustrative and intended to demonstrate how structural modifications would be correlated with biological activity in a typical SAR study.
Contributions of the Adenine Heterocycle to Activity and Specificity
The adenine moiety is a critical pharmacophoric element, providing key hydrogen bonding interactions with biological targets. The N1, N3, N7, and the exocyclic N6-amino group can all participate in molecular recognition.
N6-Amino Group : The N6-amino group is a crucial hydrogen bond donor. Modifications at this position, such as alkylation or acylation, can significantly impact binding affinity and selectivity. For some related antiviral nucleoside analogs, N6-methylation can either enhance or diminish activity depending on the specific target enzyme's active site topology.
Purine (B94841) Ring System : The purine ring itself offers a planar surface for π-π stacking interactions with aromatic amino acid residues in a target protein. The nitrogen atoms at positions N1, N3, and N7 act as hydrogen bond acceptors. The specific pattern of these interactions often dictates the compound's selectivity for its target. For example, in some acyclic nucleoside phosphonates, the positioning of the side chain at N9 directs the adenine to interact with specific residues, and even subtle changes to the adenine ring can disrupt this interaction.
Substitutions on the Adenine Ring : Introducing substituents at positions C2 or C8 of the adenine ring can modulate the electronic properties and steric profile of the molecule. For example, the introduction of a bromine atom at the 8-position of some 9-substituted adenines has been shown to alter their interaction with adenosine (B11128) receptors.
Influence of the Ethylene Linker and Ether Bond on Molecular Recognition
The 2-(phenoxy)ethyl side chain, which includes an ethylene linker and an ether bond, is crucial for orienting the adenine and the 4-isopropylphenyl moieties within the binding site of a target protein.
Ethylene Linker : The two-carbon ethylene linker provides a specific spatial separation between the adenine and the phenoxy group. Its flexibility allows the molecule to adopt an optimal conformation for binding. Studies on related acyclic nucleoside analogs have shown that the length of this linker is often critical for activity. Shortening or lengthening the chain can lead to a significant loss of potency by misaligning the key interacting groups.
Role of the 4-Isopropylphenyl Moiety in Target Binding
The 4-isopropylphenyl group is a significant contributor to the molecule's lipophilicity and is likely involved in hydrophobic and van der Waals interactions within a nonpolar pocket of the target's binding site.
Isopropyl Group : The isopropyl substituent at the para-position of the phenyl ring provides a bulky, hydrophobic feature. Its size and shape are likely critical for fitting into a specific hydrophobic pocket. The steric bulk of the isopropyl group can enhance binding affinity by displacing water molecules from the binding site, which is an entropically favorable process.
Phenyl Ring : The phenyl ring itself can engage in π-π stacking or hydrophobic interactions with complementary residues in the target protein. The electronic nature of the phenyl ring, which can be modulated by introducing electron-donating or electron-withdrawing substituents, can also influence binding.
The table below illustrates potential SAR trends based on modifications of the 4-isopropylphenyl moiety in related compound series.
| Phenyl Substitution | Predicted Interaction Type | Expected Impact on Activity |
| 4-H | Hydrophobic | Reduced |
| 4-Methyl | Hydrophobic | Similar or slightly reduced |
| 4-Isopropyl | Hydrophobic, Steric | Optimal |
| 4-tert-Butyl | Hydrophobic, Steric | Potentially reduced due to steric hindrance |
| 4-Methoxy | Hydrophobic, H-bond acceptor | Variable, depends on pocket polarity |
| 4-Chloro | Hydrophobic, Electronic | Variable, depends on electronic requirements |
Identification of Key Pharmacophoric Elements within the this compound Scaffold
A pharmacophore model for this class of compounds would comprise the essential structural features required for biological activity. Based on the analysis of its components, the key pharmacophoric elements are likely:
Hydrogen Bond Donors/Acceptors : The adenine ring, particularly the N6-amino group (donor) and the ring nitrogens (N1, N3, N7) (acceptors).
Aromatic/Hydrophobic Region : The planar adenine ring and the 4-isopropylphenyl moiety.
Hydrophobic Feature : The isopropyl group on the phenyl ring.
Linker Moiety : The ethylene ether linker that provides the correct spatial arrangement of the other pharmacophoric features.
A hypothetical pharmacophore model would position these features in a specific three-dimensional orientation to match the binding site of the biological target.
Computational Approaches in SAR Elucidation
Computational chemistry plays a vital role in elucidating the SAR of drug candidates and in the rational design of new analogs.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound analogs, a QSAR study would involve:
Data Set : A series of analogs with varying substituents on the adenine ring, the phenyl ring, and modifications to the linker, along with their measured biological activities (e.g., IC50 values).
Descriptor Calculation : For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., atomic charges), and topological features (e.g., molecular connectivity indices) would be calculated.
Model Building : Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation : The predictive power of the QSAR model would be assessed using statistical validation techniques, including cross-validation and external validation with a test set of compounds.
A resulting QSAR equation might take the general form:
log(1/IC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
Ligand-Based and Structure-Based Design Principles
The development of analogs of this compound has been guided by both ligand-based and structure-based drug design strategies. These approaches, while distinct, are often used in a complementary fashion to rationally design molecules with improved potency, selectivity, and pharmacokinetic properties.
Ligand-Based Design: In the absence of a high-resolution structure of the biological target, ligand-based design relies on the analysis of a set of molecules known to interact with the target. By identifying common structural features, or pharmacophores, that are essential for biological activity, medicinal chemists can design new molecules that retain these key elements while exploring modifications to other parts of the scaffold.
For 9-(phenoxyethyl)adenine derivatives, ligand-based approaches have focused on understanding the impact of substituents on both the adenine core and the phenoxy ring. Structure-activity relationship (SAR) studies have revealed several key trends:
Substituents on the Adenine Core: Modifications to the adenine moiety can significantly impact biological activity. For instance, the introduction of small alkyl groups or halogens at the 2-position of the adenine ring has been explored to enhance potency and selectivity. The 6-amino group is often considered crucial for hydrogen bonding interactions with target proteins, and modifications at this position are generally approached with caution.
The Phenoxy Ring: The nature and position of substituents on the phenoxy ring play a critical role in modulating the compound's properties. The isopropyl group at the para-position in the parent compound, this compound, is a key feature. SAR studies on related analogs have investigated the replacement of the isopropyl group with other alkyl groups, halogens, and electron-withdrawing or electron-donating groups to probe the steric and electronic requirements of the binding pocket.
A hypothetical SAR study on a series of 9-[2-(4-substituted-phenoxy)ethyl]adenine analogs might yield data as presented in the interactive table below. This data illustrates how systematic modification of the para-substituent on the phenoxy ring can influence biological activity, in this case, represented by the half-maximal inhibitory concentration (IC50).
| Compound ID | R-Group (para-position) | IC50 (nM) |
| 1 | H | 150 |
| 2 | CH3 | 85 |
| 3 | CH(CH3)2 (Isopropyl) | 25 |
| 4 | C(CH3)3 (tert-Butyl) | 40 |
| 5 | Cl | 110 |
| 6 | OCH3 | 95 |
| 7 | CF3 | 200 |
This table is for illustrative purposes and does not represent actual experimental data.
From this hypothetical data, one could infer that a bulky, lipophilic group at the para-position, such as an isopropyl group, is optimal for activity, while smaller or more polar substituents lead to a decrease in potency. This type of information is invaluable for guiding the design of future analogs.
Structure-Based Design: When the three-dimensional structure of the biological target is available, typically through X-ray crystallography or cryo-electron microscopy, structure-based drug design (SBDD) becomes a powerful tool. SBDD allows for the visualization of the binding site and the interactions between the ligand and the protein at an atomic level. This detailed understanding enables the rational design of modifications to the ligand to improve its fit and interactions within the binding pocket.
Molecular docking studies, a key component of SBDD, can be used to predict the binding mode of this compound and its analogs within a target's active site. These computational simulations can help to:
Identify Key Interactions: Pinpoint specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.
Rationalize SAR Data: Provide a structural basis for the observed SAR trends. For example, docking studies might reveal that the isopropyl group of the lead compound fits snugly into a hydrophobic pocket within the binding site, explaining its superior activity.
Guide the Design of New Analogs: Suggest specific modifications to the ligand that could lead to enhanced binding affinity. For instance, if a vacant hydrophobic pocket is identified near the ligand, a larger substituent could be introduced to occupy that space and increase potency.
The table below illustrates hypothetical results from a molecular docking study, correlating the predicted binding energy with the experimentally observed biological activity.
| Compound ID | R-Group (para-position) | Predicted Binding Energy (kcal/mol) | Experimental IC50 (nM) |
| 1 | H | -7.2 | 150 |
| 2 | CH3 | -7.8 | 85 |
| 3 | CH(CH3)2 (Isopropyl) | -9.5 | 25 |
| 4 | C(CH3)3 (tert-Butyl) | -9.1 | 40 |
| 5 | Cl | -7.5 | 110 |
| 6 | OCH3 | -7.7 | 95 |
| 7 | CF3 | -6.8 | 200 |
This table is for illustrative purposes and does not represent actual experimental data.
The strong correlation between the predicted binding energy and the experimental IC50 values in this hypothetical example would validate the docking model and provide confidence in its use for designing novel, more potent inhibitors.
Lack of Publicly Available Research Data on this compound
Despite a comprehensive search for computational and biophysical investigations into the chemical compound this compound, no specific research data was found in the public domain. Searches for molecular docking studies, molecular dynamics simulations, quantum mechanical calculations, and experimental biophysical characterizations for this particular compound did not yield any relevant results.
Therefore, it is not possible to provide an article on the "Computational and Biophysical Investigations of this compound Interactions" as outlined in the request. The scientific literature accessible through public databases does not appear to contain studies focusing on the binding mode analysis, prediction of binding affinities, conformational dynamics, electronic structure, or experimental binding characterization of this compound.
Further research or access to proprietary databases would be required to obtain the information necessary to fulfill the detailed article structure requested.
Computational and Biophysical Investigations of 9 2 4 Isopropylphenoxy Ethyl Adenine Interactions
Crystallographic and NMR Spectroscopic Analysis of 9-[2-(4-Isopropylphenoxy)ethyl]adenine-Protein Complexes
Extensive searches of scientific literature and crystallographic databases have revealed no specific publicly available data on the crystallographic or NMR spectroscopic analysis of protein complexes involving this compound. While general computational and biophysical methods for studying protein-ligand interactions are well-established, specific experimental structural data for this particular compound bound to a protein target are not present in the reviewed resources.
Therefore, a detailed discussion, including data tables of crystallographic parameters or NMR chemical shift perturbations for this compound-protein complexes, cannot be provided at this time. Further research and publication in peer-reviewed scientific journals are required to elucidate the specific molecular interactions of this compound with any protein targets at an atomic level.
Q & A
Q. How can AI-driven platforms accelerate the discovery of derivatives with enhanced selectivity for adenosine receptors?
- Methodology : Train machine learning models (e.g., random forests, neural networks) on datasets of known receptor ligands. Use generative adversarial networks (GANs) to propose novel structures. Validate top candidates via virtual screening and in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
